Triethyltin bromide

Catalog No.
S601767
CAS No.
2767-54-6
M.F
C6H15BrSn
M. Wt
285.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Triethyltin bromide

CAS Number

2767-54-6

Product Name

Triethyltin bromide

IUPAC Name

bromo(triethyl)stannane

Molecular Formula

C6H15BrSn

Molecular Weight

285.8 g/mol

InChI

InChI=1S/3C2H5.BrH.Sn/c3*1-2;;/h3*1H2,2H3;1H;/q;;;;+1/p-1

InChI Key

KQPIFPBKXYBDGV-UHFFFAOYSA-M

SMILES

CC[Sn](CC)(CC)Br

solubility

5 to 10 mg/mL at 72° F (NTP, 1992)

Synonyms

Bromotriethyl-tin; Bromotriethylstannane; Bromotriethyltin; Triethylstannyl Bromide

Canonical SMILES

CC[Sn](CC)(CC)Br

The exact mass of the compound Triethyltin bromide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 5 to 10 mg/ml at 72° f (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotin Compounds - Trialkyltin Compounds - Triethyltin Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Triethyltin bromide is a highly specialized organotin halide characterized by a central tin atom bonded to three ethyl groups and one bromide ligand. In industrial and advanced laboratory settings, it is primarily procured as a potent organometallic reagent, a halide donor in coordination polymerization, and a transmetalation precursor. Exhibiting a density of 1.63 g/mL and a boiling point of 222-224 °C, it presents a distinct physical and reactivity profile compared to other alkyltin halides. Its specific structural geometry and leaving group dynamics make it a critical material for synthesizing complex organic architectures and formulating high-performance Ziegler-Natta catalyst systems for elastomer production [1].

Substituting triethyltin bromide with closely related analogs like triethyltin chloride or tributyltin bromide fundamentally alters reaction kinetics, thermal processing windows, and process yields. Replacing the bromide ligand with a chloride reduces the leaving group ability, which can stall transmetalation steps in palladium-catalyzed cross-couplings and alter the halogenation rate during catalyst activation . Conversely, substituting the ethyl groups with bulky butyl chains (as in tributyltin bromide) introduces significant steric hindrance, modifying the coordination environment of the tin center and potentially reducing the cis-1,4 linkage specificity in diene polymerization [1]. Consequently, exact procurement of the bromide derivative is essential for maintaining established catalytic performance and downstream separation efficiency.

Thermal Volatility and Process Safety Window

Triethyltin bromide exhibits a boiling point of 222-224 °C, which is significantly higher than that of its closest analog, triethyltin chloride (208-210 °C) [1]. This difference allows for higher temperature processing without the need for pressurized vessels.

Evidence DimensionBoiling Point
Target Compound Data222-224 °C
Comparator Or BaselineTriethyltin chloride (208-210 °C)
Quantified Difference~14 °C higher boiling point for the bromide derivative
ConditionsStandard atmospheric pressure (760 mmHg)

The higher boiling point expands the thermal window for high-temperature reflux reactions and slightly mitigates hazardous vapor generation at ambient conditions.

Phase Separation Efficiency in Downstream Processing

During aqueous workups, the density of the organotin reagent dictates the speed and clarity of phase separation. Triethyltin bromide possesses a density of 1.63 g/mL , whereas tributyltin bromide is significantly lighter at approximately 1.34 g/mL .

Evidence DimensionLiquid Density
Target Compound Data1.63 g/mL
Comparator Or BaselineTributyltin bromide (~1.34 g/mL)
Quantified Difference0.29 g/mL higher density for triethyltin bromide
ConditionsAqueous workup and liquid-liquid extraction at 25 °C

The significantly higher density ensures rapid, distinct phase separation from aqueous layers, streamlining industrial downstream purification workflows.

Steric Profile in Lanthanide-Catalyzed Polymerization

In the formulation of neodymium-based catalysts for polydiene synthesis, the steric bulk of the organometallic halide donor influences the active site geometry. Triethyltin bromide features shorter ethyl chains compared to the bulky butyl chains of tributyltin bromide, altering the coordination dynamics during catalyst aging [1].

Evidence DimensionAlkyl chain steric bulk
Target Compound DataEthyl groups (low steric volume)
Comparator Or BaselineTributyltin bromide (Butyl groups, high steric volume)
Quantified DifferenceReduced steric volume around the tin center
ConditionsUtilization as an organometallic halide donor in neodymium-based Ziegler-Natta catalyst systems

The precise steric profile of the ethyl groups ensures optimal catalyst activation, directly impacting the microstructural control (cis-1,4 content) of the resulting elastomer.

Leaving Group Efficacy in Transmetalation

For organolithium preparation and Stille-type cross-couplings, the halide ligand must readily dissociate. The bromide ligand in triethyltin bromide provides a weaker Sn-X bond compared to the chloride in triethyltin chloride, generally yielding faster oxidative addition and transmetalation rates .

Evidence DimensionHalide leaving group reactivity
Target Compound DataBromide ligand (weaker Sn-X bond)
Comparator Or BaselineTriethyltin chloride (Chloride ligand, stronger Sn-X bond)
Quantified DifferenceHigher transmetalation reaction rates
ConditionsPalladium-catalyzed cross-coupling reactions and organolithium preparation

Buyers synthesizing complex pharmaceuticals require the optimal balance of reactivity, where bromide outperforms chloride without the severe instability of iodides.

Lanthanide-Catalyzed Elastomer Synthesis

Deployed as a critical organometallic halide donor in neodymium-based Ziegler-Natta catalyst systems to produce high-cis-1,4-polydienes for advanced tire manufacturing, where its specific steric profile outperforms bulkier analogs [1].

Advanced Stille Cross-Coupling

Utilized as a highly reactive transmetalation reagent for synthesizing conjugated polymers and complex biaryls where triethyltin chloride exhibits insufficient leaving-group reactivity .

Organolithium Precursor Formulation

Sourced for the efficient preparation of specialized organolithium compounds via transmetalation, benefiting directly from the superior leaving group dynamics of the bromide ligand.

Targeted Neurotoxicological Modeling

Procured for specialized in vivo and in vitro models to study myelin edema and CNS disruption, leveraging its specific toxicological profile which differs mechanistically from immunotoxic tributyltin compounds[2].

Physical Description

Triethyl tin bromide is a clear colorless liquid. (NTP, 1992)

Boiling Point

435 °F at 760 mm Hg (NTP, 1992)

Flash Point

210 °F (NTP, 1992)

Density

1.63 at 68 °F (NTP, 1992)

Melting Point

7.7 °F (NTP, 1992)

UNII

UOP17166KC

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H310 (100%): Fatal in contact with skin [Danger Acute toxicity, dermal];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic

Acute Toxic;Environmental Hazard

Other CAS

2767-54-6

Wikipedia

Bromotriethylstannane

General Manufacturing Information

Stannane, bromotriethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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